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Compound of Interest

Compound Name:
4-(Hydroxymethyl)-6-methoxy-7-

azaindole

CAS No.: 1352398-41-4

Cat. No.: B1446500

Get Quote

Part 1: Strategic Overview & Rationale
Scientific Significance
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in kinase inhibitor

discovery, serving as a bioisostere for the purine core of ATP.[1] The specific functionalization

at the C4 and C6 positions is critical for tuning solubility, metabolic stability, and selectivity

profiles against targets such as JAK, TRK, and FGFR kinases.[1]

The target molecule, 4-(hydroxymethyl)-6-methoxy-7-azaindole, represents a high-value

intermediate.[1] The C6-methoxy group often functions as a hydrogen bond acceptor or

metabolic blocker, while the C4-hydroxymethyl group provides a versatile handle for further

derivatization (e.g., conversion to halides, amines, or ethers) or serves as a polar

pharmacophore itself.[1]
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Traditional electrophilic substitutions on 7-azaindoles preferentially target the C3 position.[1]

Functionalizing C4 requires pre-functionalized building blocks or directed metalation.[1] This

protocol utilizes a Palladium-Catalyzed Carbonylation strategy starting from a 4-halo precursor.

[1] This route is selected for its scalability, regiochemical fidelity, and avoidance of cryogenic

lithiation steps which can be problematic on larger scales.[1]

Core Workflow:

Precursor Selection: 4-Chloro-6-methoxy-7-azaindole (commercially available or synthesized

via N-oxide rearrangement).[1]

Protection: Installation of a SEM (2-(Trimethylsilyl)ethoxymethyl) group to protect the pyrrole

nitrogen and improve solubility.[1]

Carbonylation: Pd-catalyzed insertion of CO in methanol to generate the methyl ester.[1]

Reduction: Controlled reduction of the ester to the primary alcohol.[1]

Deprotection: Removal of the SEM group to yield the final target.

Part 2: Retrosynthetic Analysis & Pathway[1]

4-(Hydroxymethyl)-6-methoxy-7-azaindole
(Target)

Methyl 6-methoxy-7-azaindole-4-carboxylate
(Ester Intermediate)

Reduction
(LiAlH4/DIBAL)4-Chloro-6-methoxy-7-azaindole

(Halogenated Precursor)

Pd-Carbonylation
(CO, MeOH)6-Methoxy-7-azaindole

(or N-oxide precursor)
Functionalization

Click to download full resolution via product page

Caption: Retrosynthetic logic flow from target alcohol back to the halogenated heteroaromatic

core.

Part 3: Detailed Experimental Protocol
Stage 1: N-Protection
Objective: Protect the N1 position to prevent catalyst poisoning and facilitate purification.[1]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC11478076/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11478076/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11478076/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11478076/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11478076/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11478076/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11478076/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11478076/
https://www.benchchem.com/product/b1446500/docs?utm_src=pdf-body-img#application-note-protocol-for-4-hydroxymethyl-6-methoxy-7-azaindole-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC11478076/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1446500?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reagents: 4-Chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), NaH (60% dispersion,

1.2 equiv), SEM-Cl (1.1 equiv), DMF (Anhydrous).[1]

Protocol:

Dissolve 4-Chloro-6-methoxy-7-azaindole (10 g, 54.8 mmol) in anhydrous DMF (100 mL)

under N₂ atmosphere.

Cool to 0°C in an ice bath.

Add NaH (2.63 g, 65.7 mmol) portion-wise over 15 minutes. Caution: Gas evolution (H₂).

Stir at 0°C for 30 minutes until gas evolution ceases.

Add SEM-Cl (10.7 mL, 60.2 mmol) dropwise via syringe.[1]

Warm to room temperature (RT) and stir for 2 hours.

Quench: Pour into ice-water (300 mL) and extract with EtOAc (3 x 100 mL).

Purification: Wash organics with LiCl (5% aq) and brine. Dry over Na₂SO₄.[1][2] Flash

chromatography (Hex/EtOAc 9:1) yields the N-SEM protected product.

Stage 2: Methoxycarbonylation (The Key
Transformation)
Objective: Convert the C4-Chloro substituent to a methyl ester via Pd-catalyzed carbonylation.

[1]

Reagents: N-SEM-4-Chloro-precursor (1.0 equiv), Pd(dppf)Cl₂ (0.05 equiv), Triethylamine

(2.0 equiv), Methanol (Solvent/Reagent).[1]

Equipment: High-pressure reactor (Autoclave).

Protocol:

In a pressure vessel, dissolve the N-SEM protected intermediate (10 g) in dry MeOH (150

mL).
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Add Et₃N (8.9 mL) and Pd(dppf)Cl₂ (1.1 g).

Seal the vessel and purge with N₂ (3x), then CO (3x).[1]

Pressurize with Carbon Monoxide (CO) to 50 psi (3.5 bar). Safety: CO is highly toxic.[1]

Use a CO detector.

Heat to 80°C and stir for 12 hours.

Cool to RT and carefully vent the CO gas into a scrubber.[1]

Workup: Filter through a Celite pad to remove Pd black.[1] Concentrate the filtrate in

vacuo.

QC Check: 1H NMR should show a new singlet ~3.9-4.0 ppm (COOCH₃) and

disappearance of the starting material.[1]

Stage 3: Reduction to Alcohol
Objective: Reduce the ester to the target hydroxymethyl group.[1]

Reagents: Ester Intermediate (1.0 equiv), DIBAL-H (1.0 M in Toluene, 2.5 equiv), THF

(Anhydrous).[1]

Protocol:

Dissolve the methyl ester (5 g) in anhydrous THF (50 mL) and cool to -78°C.

Add DIBAL-H (2.5 equiv) dropwise over 30 minutes, maintaining internal temp < -70°C.

Stir at -78°C for 1 hour, then slowly warm to 0°C over 1 hour.

Quench (Fieser Method): Dilute with Et₂O (50 mL). Add water (n mL), then 15% NaOH (n

mL), then water (3n mL) where n = grams of hydride used.

Add MgSO₄ and stir for 15 minutes to form a granular precipitate.

Filter and concentrate to yield the N-SEM protected alcohol.[1]
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Stage 4: Global Deprotection
Objective: Remove the SEM group to release the final NH-azaindole.

Reagents: TFA (Trifluoroacetic acid), DCM, Ethylenediamine (or aqueous ammonia).[1]

Protocol:

Dissolve the intermediate in DCM/TFA (2:1 ratio, 30 mL). Stir at RT for 2 hours.

Concentrate to dryness (removes TFA).[1]

Redissolve residue in MeOH (20 mL) and add ethylenediamine (2 mL) or NH₄OH to

cleave the hydroxymethyl intermediate (hemiaminal). Stir for 1 hour.

Final Purification: Concentrate and purify via Reverse Phase HPLC (Water/Acetonitrile +

0.1% Formic Acid) or recrystallization from MeOH/DCM.

Part 4: Critical Process Parameters & Data
Quantitative Summary
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Step
Transformatio
n

Key Reagent Typical Yield
Critical
Parameter

1 N-Protection SEM-Cl, NaH 90-95%

Anhydrous

conditions; H₂

venting.

2 Carbonylation Pd(dppf)Cl₂, CO 75-85%

CO Pressure (>3

bar); Temp

(80°C).[1]

3 Reduction DIBAL-H 88-92%

Temp control

(-78°C) to

prevent over-

reduction/ring

opening.[1]

4 Deprotection TFA 80-85%

Complete

removal of TFA

before

neutralization.[1]

Troubleshooting Guide (Self-Validating Systems)
Issue: Low Yield in Carbonylation.

Diagnosis: Catalyst poisoning or insufficient CO pressure.[1]

Fix: Ensure N-SEM protection is complete (free NH poisons Pd).[1] Increase pressure to

70 psi.

Issue: Over-reduction in Stage 3.

Diagnosis: Formation of methyl group (deoxygenation) is rare with DIBAL but possible with

LiAlH4 at high temp.[1]

Fix: Strictly maintain -78°C; quench immediately upon consumption of ester (monitor by

TLC).
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Part 5: Workflow Visualization

Stage 1: Preparation

Stage 2: Carbonylation

Stage 3: Functionalization

4-Chloro-6-methoxy-7-azaindole

N-SEM Protection
(NaH, SEM-Cl)

Pd-Catalyzed Carbonylation
(CO, MeOH, 80°C)

Methyl Ester Intermediate

Reduction (DIBAL-H, -78°C)

SEM Deprotection
(TFA/DCM)

4-(Hydroxymethyl)-6-methoxy-7-azaindole

Purification
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Caption: Step-by-step reaction workflow from starting material to final purified product.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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